molecular formula C15H12BrIO2 B1396842 6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1291094-65-9

6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B1396842
CAS No.: 1291094-65-9
M. Wt: 431.06 g/mol
InChI Key: PNHUJQOGRWCBCR-UHFFFAOYSA-N
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Description

6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine is a complex organic compound characterized by the presence of bromine and iodine atoms attached to a benzyl group, which is further connected to a dihydrobenzo[b][1,4]dioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzyl precursor, followed by cyclization to form the dihydrobenzo[b][1,4]dioxine ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium bromide in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic frameworks.

Scientific Research Applications

6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can influence its reactivity and binding affinity to various biological molecules. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-iodobenzoic acid
  • 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid

Uniqueness

6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to its specific substitution pattern and the presence of both bromine and iodine atoms, which can significantly affect its chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-[(2-bromo-5-iodophenyl)methyl]-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrIO2/c16-13-3-2-12(17)9-11(13)7-10-1-4-14-15(8-10)19-6-5-18-14/h1-4,8-9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHUJQOGRWCBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC3=C(C=CC(=C3)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(Note: This reaction was done in 5 lit. R. B. flask). To a stirred solution of (2-bromo-5-iodo-phenyl)-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanone (180 g, 404.49 mmol) in trifluoroacetic acid (600 ml) was added triethylsilane (386.5 ml, 2426.9 mmol) followed by triflic acid (2.3 ml) at room temperature (note: after addition of 1 drop of triflic acid exotherm was observed so addition was done very slowly in such a way that reaction mixture refluxed gently). After stirring for 25 min at room temperature, volatiles were evaporated under reduced pressure. The resulting residue was taken in ethyl acetate (1500 ml) and washed with saturated aqueous sodium bicarbonate solution (1000 ml×2), water (1000 ml), brine (1000 ml), dried over sodium sulfate, and concentrated. The resulting residue was triturated with hexane. The residue was recrystallized from ethanol to give 147 g of 6-(2-bromo-5-iodo-benzyl)-2,3-dihydro-benzo[1,4]dioxine.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
386.5 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 2
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6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 3
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6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 4
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6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 5
6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 6
6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine

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